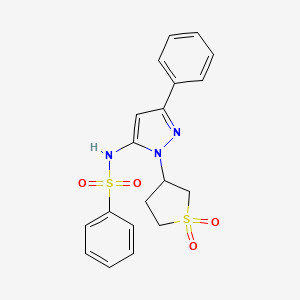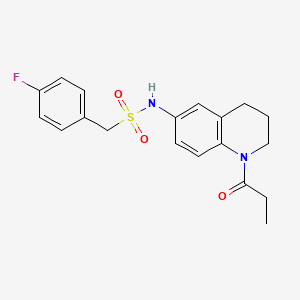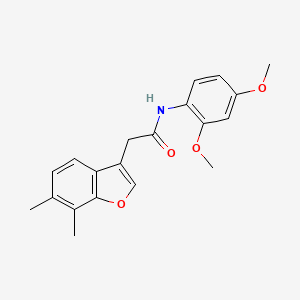
1-(2-Chloroethyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H9ClO2 . It is a white solid and is used in various scientific applications .
Molecular Structure Analysis
The molecular structure of 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid is represented by the InChI code: 1S/C6H9ClO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) . The exact mass of the molecule is 148.029114 .Physical And Chemical Properties Analysis
1-(2-Chloroethyl)cyclopropane-1-carboxylic acid has a molecular weight of 148.59 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 261.7±13.0 °C at 760 mmHg . The compound is a white solid .科学的研究の応用
Synthesis and Structural Analysis
Research on cyclopropane derivatives, including compounds similar to 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid, has focused on their synthesis and structural analysis. One study detailed the synthesis and X-ray study of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, highlighting the unique Z-configuration of the cyclopropane rings and their perpendicular disposition to attached atoms, offering insights into the structural characteristics of cyclopropane compounds (Cetina et al., 2004).
Biological Activity
The biological diversity and activity of cyclopropane-containing natural products have been extensively studied. Cyclopropane moieties, including those structurally related to 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid, exhibit a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. This research underscores the potential of cyclopropane derivatives in developing new therapeutic agents (Coleman & Hudson, 2016).
Chemical Synthesis and Reactions
The synthetic versatility of cyclopropane derivatives has been explored through various chemical reactions. For instance, lithiated chloroalkyloxazolines have been used to synthesize heterosubstituted cyclopropanes, showcasing the potential for creating chiral nonracemic cyclopropanes, which are valuable in medicinal chemistry (Rocchetti et al., 2003). Another study demonstrated the transformation of carboxylic acid esters into allyl halides through cyclopropyl sulfonates, further emphasizing the chemical utility of cyclopropane rings in synthetic applications (Matyushenkov & Kulinkovich, 2006).
Applications in Organic Synthesis
The Kulinkovich cyclopropanation of carboxylic acid derivatives is a notable reaction that utilizes cyclopropanes as building blocks in organic synthesis. This method allows for the efficient formation of cyclopropanols and other heteroatom-substituted cyclopropanes, highlighting the importance of cyclopropane derivatives in constructing complex molecular architectures ([Cha & Kulinkovich, 2012](https://consensus.app/papers/kulinkovich-cyclopropanation-carboxylic-acid-cha/3e3bbf1a3a935e10b8fcee66efae1f6a/?utm_source=chatgpt)).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(2-chloroethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKXOYGRDLQEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide](/img/structure/B2611887.png)
![1-benzoyl-5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2611889.png)

![2-Chloro-N-[2-(3-chlorophenoxy)propyl]propanamide](/img/structure/B2611893.png)

![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2611895.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2611896.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2611902.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2611906.png)
![ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2611907.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride](/img/structure/B2611908.png)